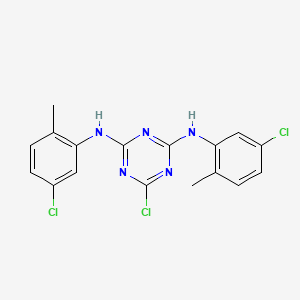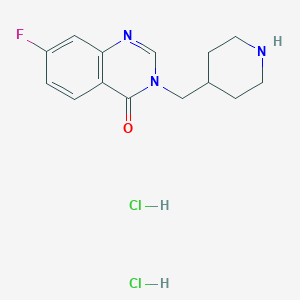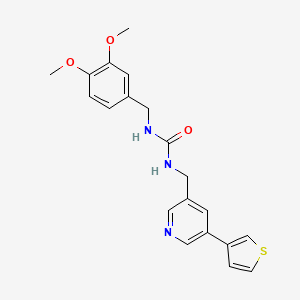![molecular formula C15H11ClO4 B2755125 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid CAS No. 1267974-59-3](/img/structure/B2755125.png)
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is a chemical compound known for its potent and selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) channel. This compound is often used in scientific research due to its ability to penetrate cells and its neuroprotective properties .
Mécanisme D'action
Target of Action
The primary target of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is the Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis, cell volume, and membrane potential .
Mode of Action
This compound acts as a selective TRPM4 blocker . It inhibits the currents mediated by TRPM4, thereby modulating the ion channel’s activity .
Biochemical Pathways
It is known that trpm4 plays a role in various physiological processes, including immune response, insulin secretion, and cardiac function . By blocking TRPM4, this compound could potentially influence these pathways.
Result of Action
By blocking TRPM4, this compound can influence cellular calcium homeostasis and membrane potential . This could lead to various molecular and cellular effects, depending on the specific physiological context. For instance, it has been shown to have neuroprotective effects against glutamate-induced neurodegeneration in vitro .
Méthodes De Préparation
The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid typically involves the reaction of 4-chlorophenoxyacetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s ability to inhibit TRPM4 makes it valuable in studying ion channel functions and related biological processes.
Industry: It may be used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is unique due to its selective inhibition of TRPM4 without significant activity against other TRP channels like TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 . Similar compounds include:
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: Another TRPM4 inhibitor with similar properties.
2-[2-(4-chlorophenoxy)acetamido]benzoic acid: A related compound with similar structural features but different biological activities.
These comparisons highlight the specificity and potency of this compound in targeting TRPM4, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-5-7-13(8-6-12)20-9-14(17)10-1-3-11(4-2-10)15(18)19/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLZEAKGEFHRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)
![2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2755046.png)
![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2755047.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2755048.png)
![(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2755050.png)
![Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate](/img/structure/B2755052.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)

![ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2755061.png)
![5-bromo-2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2755064.png)
![4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide](/img/structure/B2755065.png)
